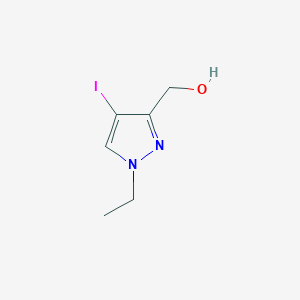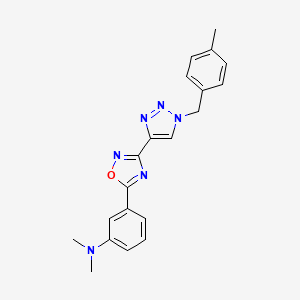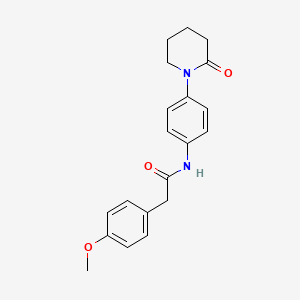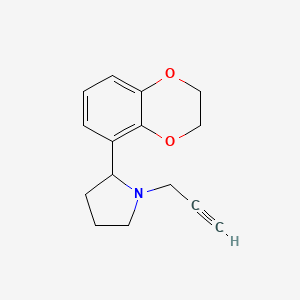![molecular formula C13H21NO3 B2877423 Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate CAS No. 2225147-42-0](/img/structure/B2877423.png)
Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate is a chemical compound with the molecular formula C13H21NO3 . It is related to the class of compounds known as pyrroles, which are heterocyclic aromatic organic compounds that consist of a five-membered ring containing four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrole derivatives like this compound often involves the Paal-Knorr Pyrrole Synthesis, which is a chemical reaction that transforms a 1,4-diketone and an amine into a pyrrole . Other methods include the condensation of carboxylic acids with amines, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-10(14)8-5-4-6-9(8)13/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . Its molecular weight is 225.29 .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Processes
- Scalable Synthesis: An efficient process for synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a derivative closely related to the compound , was developed. This method is cost-effective, high-yielding, and scalable, making it commercially viable (Bahekar et al., 2017).
- One-step Flow Synthesis: A continuous flow synthesis method was reported for pyrrole-3-carboxylic acids, starting from tert-butyl acetoacetates. This method efficiently utilizes in situ processes for direct conversion in a microreactor (Herath & Cosford, 2010).
Molecular Structure and Analysis
- Structural Characterization: The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with similarities to the requested chemical, was elucidated using NMR spectroscopy and X-ray diffraction. This provided insights into its bicyclic structure (Moriguchi et al., 2014).
Applications in Medicinal Chemistry
- Synthesis of Pharmacologically Active Intermediates: The compound has been utilized in the synthesis of intermediates that are significant in pharmacology, indicating its potential application in drug development processes. For example, its derivatives have been used in the synthesis of nicotinic acetylcholine receptor agonists (Jarugu et al., 2018).
Novel Chemical Reactions and Pathways
- Palladium-Catalyzed Reactions: The compound has been employed in palladium-catalyzed multicomponent reactions, demonstrating its versatility in organic synthesis (Qiu, Wang, & Zhu, 2017).
- Unusual Reaction Pathways: The compound has been part of studies revealing unique reaction pathways, such as non-synchronous reactions leading to unexpected by-products (MacorJohn et al., 1998).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
tert-butyl 3a-formyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-7-13(9-15)6-4-5-10(13)14/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTHBIZBDGHIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate](/img/structure/B2877341.png)


![4-cyano-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2877348.png)
![3-ethyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2877349.png)



![7-(3,4-diethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877356.png)
![N-(3,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)


![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)